molecular formula C11H15NO4 B1610899 Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate CAS No. 25472-44-0

Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate

Cat. No. B1610899
CAS RN: 25472-44-0
M. Wt: 225.24 g/mol
InChI Key: YVLGULDSGMYQPE-UHFFFAOYSA-N
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Description

Typically, a compound’s description includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s physical appearance.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves detailing the reactions the compound undergoes, including reactants, products, and reaction conditions. The compound’s reactivity and stability under various conditions are also discussed.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Chemical Properties

  • Phosphine-Catalyzed Annulation

    : Ethyl 2-methyl-2,3-butadienoate, through [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leads to the synthesis of highly functionalized tetrahydropyridines, showing the compound's utility in creating complex chemical structures with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).

  • Stereoselective Synthesis

    : A four-component tandem protocol demonstrates the compound's role in the rapid and stereoselective synthesis of highly functionalized [1,4]-thiazines, showcasing its potential in creating diverse chemical structures with high stereoselectivity and good yields (Indumathi, Kumar, & Perumal, 2007).

  • Photophysical Behavior and Applications

    : The photophysical properties of a novel 4-aza-indole derivative, closely related to Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate, were explored, highlighting its potential use as a labeling agent in bio- or analytical sensors and optoelectronic devices due to its high fluorescence intensity and reverse solvatochromism behavior (Bozkurt & Doğan, 2018).

  • Triphenylphosphine-Catalyzed Synthesis

    : A study demonstrates the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates using Ethyl 2-arylamino-2-oxo-acetates and dimethyl acetylenedicarboxylate, catalyzed by triphenylphosphine. This process offers a good yield and showcases the compound's utility in complex chemical reactions (Yavari, Aghazadeh, & Tafazzoli, 2002).

Applications in Cancer Research

  • Overcoming Drug Resistance : Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues have shown promise in mitigating drug resistance in cancer cells, suggesting its potential as an anticancer agent capable of overcoming acquired drug resistance through the induction of apoptosis (Das et al., 2009).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include safety precautions for handling and disposal.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.


properties

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-3-15-10(13)7-9-8(5-6-12-9)11(14)16-4-2/h5-6,12H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLGULDSGMYQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CN1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50496030
Record name Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate

CAS RN

25472-44-0
Record name Ethyl 2-(2-ethoxy-2-oxoethyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50496030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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